molecular formula C13H18N2O3 B1529143 (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1638767-82-4

(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

Cat. No. B1529143
CAS RN: 1638767-82-4
M. Wt: 250.29 g/mol
InChI Key: UMQHWTBHVHLMBC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, commonly referred to as (4S)-DMAP, is a novel compound that has been the subject of a number of scientific studies in recent years. This compound has been found to display a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, (4S)-DMAP has been shown to possess antioxidant, immunomodulatory, and anti-diabetic properties.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has demonstrated the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating variations of the chemical structure similar to (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one. These compounds have been fully characterized and show promise in medicinal chemistry due to their high yields and potential biological activities (Sroor, 2019).

Material Science and Polymer Synthesis

In the realm of material science, the compound has influenced the development of novel polyimides and other polymers. For example, pyridine-containing aromatic diamines have been synthesized for the production of polyimides with outstanding mechanical properties, thermal stability, and low water uptake, indicating the compound's utility in creating advanced materials with specific desirable properties (Yan et al., 2011).

Advanced Fluorescent and Magnetic Materials

The synthesis strategies influenced by (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one have also been applied to create materials with specific fluorescent and magnetic properties. For instance, novel fluorescent poly(pyridine-imide) acid chemosensors exhibit high thermal stability and can act as "off–on" fluorescent switchers for acids, showcasing the compound's impact on the development of functional materials for sensing applications (Wang et al., 2008).

properties

IUPAC Name

(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHWTBHVHLMBC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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